molecular formula C28H48 B076768 5beta-Ergost-24-ene CAS No. 14949-17-8

5beta-Ergost-24-ene

Cat. No. B076768
CAS RN: 14949-17-8
M. Wt: 384.7 g/mol
InChI Key: OVBFQJASDRTBRK-JQLPBIJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-Ergost-24-ene is a sterol compound that is found in various plants and fungi. It has been the subject of extensive scientific research due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of 5beta-Ergost-24-ene is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and promote the activation of anti-inflammatory pathways. It has also been shown to induce apoptosis in cancer cells and regulate glucose metabolism in diabetic patients.

Biochemical And Physiological Effects

5beta-Ergost-24-ene has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, regulate glucose metabolism, and improve cardiovascular function. It has also been shown to have antioxidant and neuroprotective properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5beta-Ergost-24-ene in lab experiments is its relatively low toxicity and high purity. It is also readily available and can be synthesized in large quantities. However, one of the main limitations is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research on 5beta-Ergost-24-ene. One area of focus could be on its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another area of focus could be on its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, more research could be done on the mechanism of action of the compound to better understand its effects on the body.
Conclusion:
In conclusion, 5beta-Ergost-24-ene is a sterol compound that has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects, among others. While there are limitations to its use in lab experiments, there are many potential future directions for research on this compound.

Synthesis Methods

5beta-Ergost-24-ene can be synthesized from ergosterol, which is a precursor to vitamin D2. The synthesis process involves the use of chemical reagents and chromatography techniques to isolate and purify the compound. The purity and yield of the compound can be optimized by adjusting the reaction conditions and purification methods.

Scientific Research Applications

5beta-Ergost-24-ene has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. It has also been studied for its potential use in the treatment of cardiovascular diseases and neurodegenerative disorders.

properties

CAS RN

14949-17-8

Product Name

5beta-Ergost-24-ene

Molecular Formula

C28H48

Molecular Weight

384.7 g/mol

IUPAC Name

(5S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5,6-dimethylhept-5-en-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C28H48/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h21-26H,7-18H2,1-6H3/t21-,22+,23+,24-,25+,26+,27+,28-/m1/s1

InChI Key

OVBFQJASDRTBRK-JQLPBIJHSA-N

Isomeric SMILES

C[C@H](CCC(=C(C)C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C

SMILES

CC(CCC(=C(C)C)C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Canonical SMILES

CC(CCC(=C(C)C)C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

synonyms

5β-Ergost-24-ene

Origin of Product

United States

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